Methyl 3-methoxy-5-nitrobenzoate
Overview
Description
Methyl 3-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring a methoxy group at the 3-position and a nitro group at the 5-position on the benzene ring
Mechanism of Action
Target of Action
Nitrobenzoate compounds are often used in organic synthesis, particularly in the creation of other complex organic compounds. They can act as intermediates in various chemical reactions .
Mode of Action
Nitrobenzoate compounds can undergo reactions such as nitration, which involves the addition of a nitro group to an organic compound . This is a type of electrophilic aromatic substitution reaction .
Biochemical Pathways
Nitrobenzoate compounds can participate in various chemical reactions, serving as precursors or intermediates to other compounds .
Result of Action
The result of Methyl 3-methoxy-5-nitrobenzoate’s action would depend on its specific use in a chemical reaction. As an intermediate, its primary role would be to contribute to the synthesis of a target compound .
Action Environment
The action of this compound, like other chemicals, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals, which can affect the rate and outcome of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 3-methoxybenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Reduction: Methyl 3-methoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Lacks the methoxy group, making it less electron-rich compared to methyl 3-methoxy-5-nitrobenzoate.
Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its chemical properties and reactivity.
Methyl 3-methoxybenzoate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic properties and reactivity patterns. This combination makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVXCVLGHROLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358103 | |
Record name | methyl 3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78238-13-8 | |
Record name | Benzoic acid, 3-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78238-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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